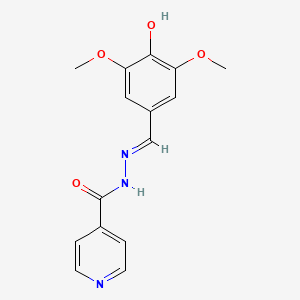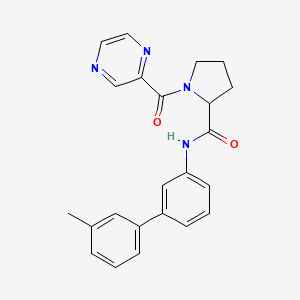![molecular formula C21H17N3O B6053741 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)
2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol, also known as MPAP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1990s by researchers at the University of Michigan as a potential treatment for depression and anxiety disorders. Since then, MPAP has been extensively studied for its various pharmacological properties and potential therapeutic applications.
作用机制
The exact mechanism of action of 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to bind to the serotonin transporter (SERT) and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This is thought to contribute to the antidepressant and anxiolytic effects of this compound. This compound has also been shown to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This is thought to contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. Some of the key effects include:
1. Modulation of Neurotransmitter Systems: this compound has been shown to modulate the serotonin and dopamine systems in the brain, leading to increased levels of these neurotransmitters.
2. Inhibition of Oxidative Stress: this compound has been shown to inhibit oxidative stress in various cell and animal models of neurotoxicity and inflammation.
3. Inhibition of Inflammation: this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell and animal models of inflammation.
实验室实验的优点和局限性
2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol has several advantages and limitations for lab experiments. Some of the key advantages include:
1. High Potency: this compound is a highly potent compound, with an EC50 value of around 10 nM for the inhibition of SERT and DAT.
2. Selectivity: this compound is relatively selective for SERT and DAT, with minimal activity at other neurotransmitter transporters.
3. Stability: this compound is a stable compound that can be stored for long periods of time without significant degradation.
Some of the key limitations of this compound for lab experiments include:
1. Cost: this compound is a relatively expensive compound, which can limit its use in large-scale experiments.
2. Solubility: this compound is a relatively insoluble compound, which can limit its use in certain experimental systems.
3. Specificity: While this compound is relatively selective for SERT and DAT, it can still exhibit some off-target effects at higher concentrations.
未来方向
There are several potential future directions for research on 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol. Some of the key areas of interest include:
1. Clinical Trials: While this compound has shown promising results in animal models, it has yet to be tested in clinical trials for the treatment of depression and anxiety disorders.
2. Mechanistic Studies: Further studies are needed to fully elucidate the mechanism of action of this compound, including its effects on other neurotransmitter systems and signaling pathways.
3. Structural Studies: Structural studies of this compound and its interactions with SERT and DAT could provide valuable insights into its binding and selectivity.
4. Formulation Development: Development of more soluble and stable formulations of this compound could improve its utility in experimental systems.
5. Therapeutic Applications: this compound has shown potential for the treatment of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Further studies are needed to explore these potential applications.
合成方法
The synthesis of 2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with phthalic anhydride to form 4-(4-methylphenyl)-1-phthalazinone. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to yield this compound. The overall yield of this process is around 30-40%, and the purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol has been extensively studied for its various pharmacological properties and potential therapeutic applications. Some of the key areas of research include:
1. Antidepressant and Anxiolytic Effects: this compound has been shown to exhibit antidepressant and anxiolytic effects in animal models of depression and anxiety. These effects are thought to be mediated through the modulation of the serotonin and dopamine systems in the brain.
2. Neuroprotective Effects: this compound has been shown to protect against neurotoxicity induced by various agents, including methamphetamine, MDMA, and MPTP. These effects are thought to be mediated through the inhibition of oxidative stress and inflammation in the brain.
3. Anti-inflammatory Effects: this compound has been shown to exhibit anti-inflammatory effects in various cell and animal models of inflammation. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
属性
IUPAC Name |
2-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)22-18-8-4-5-9-19(18)25/h2-13,25H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLFAVBMMGHRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
methanone](/img/structure/B6053693.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)

![4-(9-cyano-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B6053723.png)
![1-[5-(5-{3-[2-methyl-4-(4-methylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)-2-thienyl]ethanone](/img/structure/B6053726.png)
![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)

![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B6053771.png)
